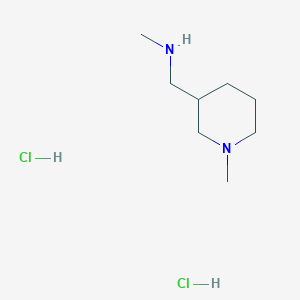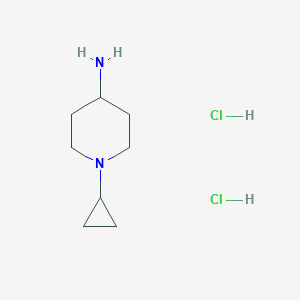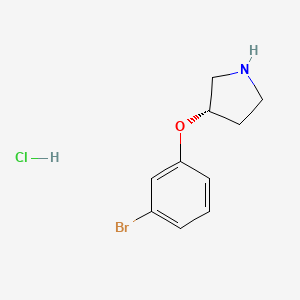
2,5-Dichloro-4,6-diamino-pyrimidine; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4,6-diamino-pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is used as a building block in chemical synthesis . It is a useful reagent for the preparation of Abacavir impurities, carbocyclic and hexenopyranosy nucleosides .
Synthesis Analysis
The synthesis of 2,5-Diamino-4,6-dichloropyrimidine involves several steps . The process starts with the cyclization of an aminomalonic ester with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine or its salt . This product is then chlorinated with a chlorinating agent in the presence of an amide to produce 4,6-dichloropyrimidine . The 4,6-dichloropyrimidine is then reacted with an aqueous solution of a carboxylic acid to produce the N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide .
Molecular Structure Analysis
The molecular formula of 2,5-Dichloro-4,6-diamino-pyrimidine is C4H4Cl2N4 . It has a molecular weight of 144.562 g/mol . The IUPAC name for this compound is 6-chloropyrimidine-2,4-diamine .
Physical And Chemical Properties Analysis
The melting point of 2,4-Diamino-6-chloropyrimidine, a related compound, is between 199°C to 202°C .
Scientific Research Applications
Organic Synthesis
2,5-Dichloropyrimidine-4,6-diamine serves as a versatile precursor in organic synthesis. It is particularly valuable for constructing pyrimidine-based compounds, which are crucial in developing pharmaceuticals . The compound’s dichloro and diamino groups make it a suitable candidate for substitution reactions, including aromatic nucleophilic substitutions (SNAr), which are fundamental in building heterocyclic systems .
Pharmacology
In pharmacological research, this compound is used to synthesize various bioactive molecules. Its derivatives have shown potential as inhibitors of dihydrofolate reductase (DHFR), which is a target for anti-cancer and anti-microbial drugs . Additionally, modifications at the 5-position of the pyrimidine ring have led to compounds with anti-HIV and anti-influenza activities .
Agrochemistry
The chemical’s role in agrochemistry is linked to its ability to form compounds that can inhibit nitric oxide production. This property is significant for developing substances that could potentially regulate immune responses in plants, providing a way to control plant diseases and pests .
Material Science
2,5-Dichloropyrimidine-4,6-diamine is utilized in material science for synthesizing novel compounds with potential applications in creating new materials. Its derivatives can be used to develop polymers and coatings with specific properties, such as increased resistance to environmental stress .
Medicinal Chemistry
In medicinal chemistry, the compound is a key intermediate for synthesizing various drugs. It has been used to create molecules with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties . Its structural versatility allows for the development of new therapeutic agents.
Chemical Research
This compound is extensively used in chemical research to explore new synthetic pathways and reactions. It acts as a building block for creating complex molecules, which can lead to the discovery of new reactions and mechanisms in chemical synthesis .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives can interact with a broad range of biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
It’s known that halopyrimidines, a class of compounds that includes 2,5-dichloropyrimidine-4,6-diamine, can undergo various chemical reactions, including aromatic nucleophilic substitution reactions . These reactions can lead to the formation of new compounds with potential biological activity .
Biochemical Pathways
It’s known that pyrimidine derivatives can influence a variety of biochemical pathways due to their structural similarity to natural pyrimidines, which play key roles in nucleic acid synthesis and metabolism .
Result of Action
It’s known that 2-amino-4,6-dichloropyrimidines have shown inhibitory effects on immune-activated nitric oxide production . This suggests that 2,5-Dichloropyrimidine-4,6-diamine could potentially modulate immune responses.
properties
IUPAC Name |
2,5-dichloropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N4/c5-1-2(7)9-4(6)10-3(1)8/h(H4,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENWUQGHNGTUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4,6-pyrimidinediamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339721.png)
![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339742.png)
![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339751.png)






